2-Bromo-6-fluoroacridine-9-carbonitrile
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Overview
Description
2-Bromo-6-fluoroacridine-9-carbonitrile is a chemical compound with the molecular formula C₁₄H₆BrFN₂ and a molecular weight of 301.12 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoroacridine-9-carbonitrile typically involves the bromination and fluorination of acridine derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoroacridine-9-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
2-Bromo-6-fluoroacridine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoroacridine-9-carbonitrile varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as DNA or proteins, inhibiting their function and leading to therapeutic effects. The exact pathways and targets involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoacridine-9-carbonitrile
- 6-Fluoroacridine-9-carbonitrile
- 2-Bromo-6-chloroacridine-9-carbonitrile
Uniqueness
2-Bromo-6-fluoroacridine-9-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-bromo-6-fluoroacridine-9-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrFN2/c15-8-1-4-13-11(5-8)12(7-17)10-3-2-9(16)6-14(10)18-13/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOGDLLSAZDULE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C=CC(=CC3=C2C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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